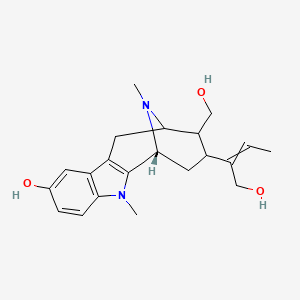
Asthma Treatment Standard Set
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Cayman Asthma Treatment Standard Set contains three potent, selective Cysteinyl Leukotriene (CysLT) 1 receptor antagonists (10 mg each) currently used clinically for the treatment of asthma. Zafirlukast and Montelukast (sodium salt), sold under the trade names Accolate and Singulair, respectively, are used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis. Pranlukast, sold under the trade name Ultair, was the first CysLT receptor antagonist marketed for the treatment of asthma. In addition to these three CysLT1 receptor antagonists, the asthma pak also includes Zileuton, which is supplied free of charge. Zileuton is a reversible 5-LO inhibitor that was approved in 1997 for the prevention and treatment of asthma in the USA, but was withdrawn by Abbott Laboratories in 2003.
科学的研究の応用
Standardization and Validation in Asthma Research
- Efforts to standardize methodology and reporting in translational research, particularly in relation to asthma, are crucial for enhancing the validity and comparability of research outcomes. A focus on environmental influences, therapeutics, and asthma management is emphasized in asthma-related studies (Apter, 2010).
Global Strategies for Asthma Management
- The Global Initiative for Asthma (GINA) plays a pivotal role in disseminating information about asthma care based on continuous review of scientific investigations. It highlights the need for asthma care recommendations to adapt to local conditions, resources, and services (Bateman et al., 2008).
Impact of Clinical Research Networks
- The National Heart, Lung, and Blood Institute's Asthma Clinical Research Network and Childhood Asthma Research and Education Network conduct clinical trials for evaluating therapeutic approaches to asthma. Their trials significantly contribute to treatment guidelines established by the National Asthma Education and Prevention Program (Denlinger et al., 2007).
Standards of Care for Occupational Asthma
- The British Thoracic Society's Standards of Care for Occupational Asthma, based on systematic evidence reviews, provide guidelines aimed at healthcare professionals in different care settings. These standards have evolved with new evidence in asthma management (Fishwick et al., 2011).
Biomarkers in Asthma Outcomes
- Identifying biomarkers relevant to disease progression and response to treatment has become a key aspect of asthma research. Standardizing these biomarkers in clinical studies is crucial for understanding their role in asthma outcomes (Szefler et al., 2012).
Alternate Treatments in Asthma
- Research on alternate, nonsteroidal agents for asthma treatment is important, especially for patients with persistent symptoms despite standard therapy. Evaluating these agents in prospective, randomized trials contributes significantly to the development of new asthma treatments (Niven & Argyros, 2003).
Unmet Needs in Asthma Management
- Identifying determinants of poor asthma control is key to improving patient management. Personalized medicine approaches, including telemedicine and e-health technologies, are being explored to optimize asthma assessment and enhance patient empowerment (Caminati et al., 2021).
Standardization of Asthma Clinical Research Outcomes
- Standardizing major outcomes in asthma clinical research is essential for effective data sharing and comparisons across studies. This requires clear methodologies for outcome collection and reporting (Busse et al., 2012).
Effectiveness of Treatment Guidelines on Asthma Control
- Implementing standard treatment guidelines and asthma education programmes has been shown to improve asthma control, highlighting the importance of standardized approaches in asthma management (Kotwani & Chhabra, 2012).
Variations in Asthma Treatment across Europe
- A study exploring treatment decisions in five European countries revealed significant variations in asthma management. This emphasizes the need for tailored educational programs to align treatment practices with guidelines (Wahlström et al., 2002).
Ethical Considerations in Asthma Research
- Ethical issues in asthma research, particularly in new treatment trials, are critical. These include considerations around the management of asthma in children and the use of untested treatments versus standard care (Mcgee, 2006).
Advances in Asthma Research
- Recent advances in asthma research have contributed to a better understanding of asthma pathogenesis and heterogeneity, particularly in severe asthma. This includes novel information about the innate immune response and the role of the airway epithelium in asthma (Loo & Wark, 2016).
特性
製品の起源 |
United States |
|---|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



